

An In-depth Technical Guide to the Spectroscopic Data of Salazinic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **salazinic acid**, a prominent lichen depsidone. The information presented herein is intended to support research, drug discovery, and development activities by offering detailed spectroscopic profiles and the methodologies for their acquisition.

Introduction

Salazinic acid (C₁₈H₁₂O₁₀) is a naturally occurring depsidone found in various lichen species, particularly within the genera Parmotrema and Bulbothrix.[1] It is known for its diverse biological activities, including antioxidant and photoprotective properties.[2] Recent studies have also highlighted its role as a potent modulator of key signaling pathways in cancer cells, such as Nrf2, NF-κB, and STAT3.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its potential development as a therapeutic agent. This guide summarizes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data.

Spectroscopic Data

The following sections present the key spectroscopic data for **salazinic acid**, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy



The ¹H and ¹³C NMR spectra of **salazinic acid** have been fully assigned using one- and two-dimensional NMR techniques, including HMQC and HMBC.[3]

Table 1: ¹H NMR Spectroscopic Data for Salazinic Acid.[3]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---------------------|----------------------------|--------------|------------------------------|
| H-5 | 6.84 | d | 0.8 |
| H-8' | 6.78 | S | - |
| H-9 | 10.55 | S | 0.5 |
| CH₃-8 | 2.47 | S | - |
| CH ₂ -9' | 4.70 | S | - |
| OH-4 | 12.12 | s (br) | - |
| OH-2' | 10.38 | s (br) | - |
| OH-8' | 8.30 | s (br) | - |

Solvent: DMSO-d6-CDCl3 (3:1) Instrument Frequency: 300 MHz

Table 2: 13C NMR Spectroscopic Data for Salazinic Acid.[3][4]



| Position | Chemical Shift (δ, ppm) |
|----------|-------------------------|
| 1 | 111.9 |
| 2 | 163.9 |
| 3 | 110.3 |
| 4 | 164.9 |
| 5 | 117.5 |
| 6 | 152.8 |
| 7 | 166.3 |
| 8 | 21.4 |
| 9 | 193.5 |
| 1' | 109.6 |
| 2' | 153.3 |
| 3' | 122.5 |
| 4' | 147.9 |
| 5' | 137.6 |
| 6' | 137.5 |
| 8' | 95.2 |
| 9' | 54.2 |

Solvent: DMSO-d6-CDCl3 (3:1) Instrument Frequency: 75 MHz

Infrared (IR) Spectroscopy

The IR spectrum of **salazinic acid** reveals characteristic absorption bands corresponding to its functional groups.

Table 3: IR Spectroscopic Data for Salazinic Acid.[3]



| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|--------------------------------------|
| 3577 | O-H stretch (lactone hydroxyl) |
| 3303 | O-H stretch (phenolic and alcohol) |
| 1773 | C=O stretch (depsidone ring lactone) |
| 1744 | C=O stretch (butyrolactone ring) |
| 1663 | C=O stretch (aldehyde) |

Sample Preparation: KBr pellet

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **salazinic acid** in methanol exhibits characteristic absorption maxima.

Table 4: UV-Vis Spectroscopic Data for Salazinic Acid.[4]

| Solvent | λmax (nm) |
|----------|-----------------------|
| Methanol | 310.5, 252 (shoulder) |

Experimental Protocols

The following protocols describe the methodologies used to acquire the spectroscopic data presented in this guide.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AM 300 WB spectrometer at 300 MHz and 75 MHz, respectively.[3] **Salazinic acid** was dissolved in a 3:1 mixture of DMSO-d₆ and CDCl₃ at a concentration of 9 mg/mL.[3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3] Two-dimensional NMR experiments, including Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), were performed on a Bruker DMX spectrometer at 500 MHz to confirm the assignments.[3]



IR Spectroscopy

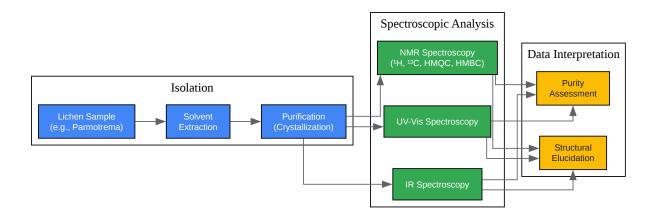
Infrared spectra were recorded on a Shimadzu FTIR DR 8001 spectrometer.[3] Samples of salazinic acid were prepared as potassium bromide (KBr) pellets.[3]

UV-Vis Spectroscopy

UV-Vis spectra were recorded on a UV-VIS 2201 spectrophotometer.[3] **Salazinic acid** was dissolved in methanol to obtain the absorption spectrum.[4]

Visualizations

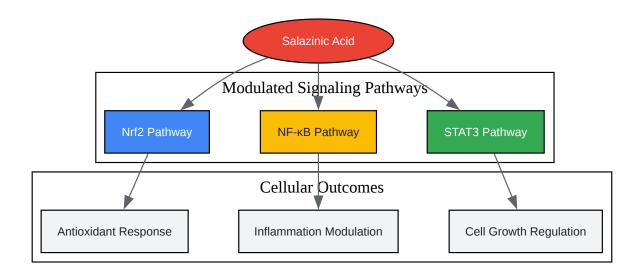
The following diagrams illustrate key aspects of the analysis and biological activity of **salazinic** acid.



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Spectroscopic analysis workflow for **salazinic acid**.





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Modulation of signaling pathways by salazinic acid.

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